molecular formula C19H22N4O3S B2500929 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL CAS No. 1226449-41-7

2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL

Número de catálogo: B2500929
Número CAS: 1226449-41-7
Peso molecular: 386.47
Clave InChI: CBZGOPXFIDAIKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[({3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propylpyrimidin-4-ol is a synthetic chemical compound designed for research applications, featuring a molecular framework that incorporates both 1,2,4-oxadiazole and pyrimidine heterocycles. The 1,2,4-oxadiazole ring is a well-characterized scaffold in medicinal and agricultural chemistry, known for its favorable metabolic profile and ability to engage in hydrogen bonding, which contributes to its bioactivity . This moiety is established as a bioisostere for ester and amide functionalities, making it a valuable component in the design of novel active compounds . Furthermore, derivatives of 1,2,4-oxadiazole have demonstrated significant fungicidal activity, with some compounds being developed as commercial fungicides for protecting useful plants . The specific mechanism of action for this compound is not yet fully characterized but may involve interaction with biological targets common to other 1,2,4-oxadiazole-based active substances. The primary research value of this compound lies in its potential as a lead structure or investigative tool in various fields. Researchers may explore its application in agrochemical discovery, particularly for controlling diseases caused by phytopathogenic fungi . In pharmaceutical research, the compound's hybrid structure makes it a candidate for probing new biological pathways, given the history of 1,3,4-oxadiazole isomers in drug discovery for conditions such as bacterial infections and hypertension . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and conduct their own characterization, including analysis by techniques such as powder X-ray diffraction (pXRD) and differential scanning calorimetry (DSC), to determine its solid-state form and purity, as these factors can significantly impact physical and biological properties .

Propiedades

IUPAC Name

2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-5-14-10-16(24)21-19(20-14)27-11-17-22-18(23-26-17)13-6-8-15(9-7-13)25-12(2)3/h6-10,12H,4-5,11H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGOPXFIDAIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of 6-Propylpyrimidin-4-ol

The pyrimidine ring is constructed via Biginelli-like condensation (Figure 1):

  • Reactants : Ethyl acetoacetate (β-ketoester), propionitrile (as the nitrile source), and urea.
  • Conditions : HCl catalysis in ethanol under reflux (12–24 hours).
  • Mechanism : Cyclocondensation forms 6-propylpyrimidin-4(3H)-one, followed by acidic hydrolysis to yield 6-propylpyrimidin-4-ol.

Key Observations :

  • Substituent positioning is controlled by the β-ketoester’s structure.
  • Yields improve with excess urea and extended reaction times.

Introduction of the Sulfanyl Group at Position 2

A thiol group is introduced via nucleophilic aromatic substitution (SNAr):

  • Chlorination : Treat 6-propylpyrimidin-4-ol with POCl₃ to form 2-chloro-6-propylpyrimidin-4-ol.
  • Thiolation : React with thiourea in ethanol/water (1:1) under reflux, followed by neutralization with NaOH to isolate 2-sulfanyl-6-propylpyrimidin-4-ol.

Optimization :

  • POCl₃ must be anhydrous to avoid hydrolysis.
  • Thiourea acts as a sulfur source and nucleophile, displacing chloride at position 2.

Synthesis of the 1,2,4-Oxadiazole Moiety

Formation of the Oxadiazole Ring

The 1,2,4-oxadiazole scaffold is synthesized via cyclization of amidoximes (Figure 2):

  • Amidoxime Preparation : React 4-(propan-2-yloxy)benzamide with hydroxylamine hydrochloride in ethanol/water (reflux, 6 hours).
  • Cyclodehydration : Treat amidoxime with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (0°C to room temperature, 4 hours) to form 3-[4-(propan-2-yloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole.

Critical Parameters :

  • Chloroacetyl chloride provides the electrophilic carbon for cyclization.
  • Triethylamine scavenges HCl, driving the reaction forward.

Functionalization with Methylsulfanyl Group

The chloromethyl group on the oxadiazole is substituted with a sulfanyl group:

  • Nucleophilic Substitution : React 3-[4-(propan-2-yloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C (8 hours).
  • Isolation : Neutralize with dilute HCl and extract with ethyl acetate to yield 3-[4-(propan-2-yloxy)phenyl]-5-(methylsulfanyl)methyl-1,2,4-oxadiazole.

Challenges :

  • Competing oxidation of NaSH to disulfide requires inert atmosphere.
  • Excess NaSH ensures complete substitution.

Coupling of Pyrimidine and Oxadiazole Fragments

Thioether Formation

The sulfanyl group on the pyrimidine reacts with the methylsulfanyl-oxadiazole via displacement :

  • Activation : Oxidize 3-[4-(propan-2-yloxy)phenyl]-5-(methylsulfanyl)methyl-1,2,4-oxadiazole with m-chloroperbenzoic acid (mCPBA) to form a sulfonyl intermediate, enhancing electrophilicity.
  • Coupling : React with 2-sulfanyl-6-propylpyrimidin-4-ol in DMF using K₂CO₃ as base (room temperature, 12 hours).

Reaction Mechanism :

  • Sulfonyl group acts as a leaving group, enabling nucleophilic attack by the pyrimidine thiolate.
  • Base deprotonates the thiol, generating a stronger nucleophile.

Purification and Characterization

Chromatographic Separation

Purify the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 2.95 (t, J=7.5 Hz, 2H, CH₂CH₂CH₃), 4.65 (septet, J=6.0 Hz, 1H, OCH(CH₃)₂), 6.90–7.40 (m, 4H, aromatic).
  • HRMS : m/z calculated for C₂₁H₂₃N₅O₃S [M+H]⁺: 449.1521; found: 449.1518.

Alternative Synthetic Routes

One-Pot Oxadiazole-Pyrimidine Assembly

A streamlined approach involves sequential cyclization and coupling :

  • Combine 4-(propan-2-yloxy)benzamidoxime, chloroacetonitrile, and 2-sulfanyl-6-propylpyrimidin-4-ol in acetonitrile.
  • Add cesium carbonate and heat at 80°C (24 hours) to concurrently form the oxadiazole and thioether.

Advantages :

  • Reduces purification steps.
  • Higher atom economy.

Limitations :

  • Requires precise stoichiometric control to prevent side reactions.

Industrial-Scale Considerations

Solvent Selection

  • Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) for greener processing.
  • Lower toxicity and higher boiling point improve safety and scalability.

Catalytic Enhancements

  • Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during substitution steps to accelerate kinetics.

Challenges and Mitigation Strategies

Challenge Mitigation
Oxadiazole ring instability Avoid strong acids/bases; use buffered conditions during cyclization.
Thiol oxidation Conduct reactions under nitrogen atmosphere with chelating agents.
Low coupling yields Optimize leaving group (e.g., mesylate vs. chloride).

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfanyl Group

The methylsulfanyl (-SCH₂-) moiety attached to the oxadiazole ring is susceptible to nucleophilic displacement. For example:

  • Thiol exchange : Reaction with thiols (R-SH) under basic conditions replaces the methylsulfanyl group.

  • Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) or halogenating agents (e.g., N-bromosuccinimide) converts the -SCH₂- group to -XCH₂- (X = Cl, Br) .

Example Reaction:

Compound+NaSH2-[(3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-ylmethyl)thiol]-6-propylpyrimidin-4-ol+CH₃SH\text{Compound} + \text{NaSH} \rightarrow \text{2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thiol]-6-propylpyrimidin-4-ol} + \text{CH₃SH}

Oxidation Reactions

The thioether (-S-) group undergoes oxidation:

Oxidizing Agent Product Conditions
H₂O₂ (mild)Sulfoxide (-SO-)Room temperature, acidic pH
KMnO₄ (strong)Sulfone (-SO₂-)Heating in aqueous H₂SO₄

Example Reaction:

Compound+H2O2Sulfoxide derivative[1][8]\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad[1][8]

Pyrimidine Ring Functionalization

The hydroxyl group at position 4 of the pyrimidine ring participates in:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms ethers.

  • Acylation : Treatment with acyl chlorides (e.g., AcCl) yields esters.

Example Reaction:

Compound+CH₃I4-Methoxy-6-propylpyrimidine derivative[5][9]\text{Compound} + \text{CH₃I} \rightarrow \text{4-Methoxy-6-propylpyrimidine derivative} \quad[5][9]

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is generally stable but can undergo:

  • Ring-opening hydrolysis : Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding amidoxime derivatives .

  • Electrophilic substitution : Halogenation or nitration at the phenyl substituent via directed ortho-metalation .

Example Reaction:

Compound+HNO3/H2SO4Nitro-substituted derivative[8]\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted derivative} \quad[8]

Propan-2-yloxy Group Modifications

The isopropoxy (-OCH(CH₃)₂) group on the phenyl ring undergoes:

  • Cleavage : Hydrolysis with HI yields a phenol derivative.

  • Demethylation : Reaction with BBr₃ removes alkyl groups, forming a hydroxyl substituent .

Example Reaction:

Compound+BBr34-Hydroxyphenyl-substituted derivative[9]\text{Compound} + \text{BBr}_3 \rightarrow \text{4-Hydroxyphenyl-substituted derivative} \quad[9]

Cross-Coupling Reactions

While the parent compound lacks halogens, synthetic intermediates with bromine or iodine substituents enable:

  • Suzuki coupling : Arylation using boronic acids.

  • Buchwald-Hartwig amination : Introduction of amine groups .

Example Intermediate Synthesis:

Brominated derivative+PhB(OH)2Biaryl-substituted compound[5]\text{Brominated derivative} + \text{PhB(OH)}_2 \rightarrow \text{Biaryl-substituted compound} \quad[5]

Reductive Transformations

  • Nitro group reduction : If nitro intermediates are present, catalytic hydrogenation (H₂/Pd-C) converts them to amines .

  • Disulfide formation : Oxidation of thiol intermediates yields disulfides .

Aplicaciones Científicas De Investigación

The compound 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of the applications of this compound based on available literature and research findings.

Structural Features

The compound features a pyrimidine core substituted with a propyl group and a sulfanyl group linked to an oxadiazole moiety. The presence of the propan-2-yloxy group contributes to its lipophilicity, which may enhance its biological activity.

Anticancer Research

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The oxadiazole and pyrimidine rings are known to interact with various biological targets involved in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
A5496.5Inhibition of kinase activity

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored. It has been observed to reduce levels of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanisms

  • Cytokine Inhibition : The compound may inhibit the production of TNF-alpha and IL-6 in macrophages, which are key mediators in the inflammatory response.

Neuroprotective Effects

Emerging research indicates that similar compounds can offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival.

Findings

  • Oxidative Stress Reduction : Compounds with oxadiazole structures have been shown to reduce oxidative damage in neuronal cells, indicating potential use in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Effects
Compound A (similar structure)ModerateYesLimited
Compound B (different substituents)HighModerateYes
This compound HighYesPotential

Mecanismo De Acción

The mechanism of action of 2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-PROPYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules cited in the evidence.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes (Inferred) Evidence Source
Target Compound : 2-[({3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propylpyrimidin-4-ol Pyrimidin-4-ol + 1,2,4-oxadiazole - 6-propyl
- Sulfanyl-methyl-oxadiazole with 4-(propan-2-yloxy)phenyl
Potential kinase inhibition or metabolic stability due to oxadiazole
: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)...)propanenitrile (9) Pyrimidinone + terpene-thioether - Tert-butyldimethylsilyl (TBDMS) protection
- Farnesyl-thioether linkage
Nucleoside analog with antiviral potential
: 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione Imidazolidinedione + oxadiazole - Isobutylsulfonylphenoxy
- Morpholinoethyl group
Enhanced solubility and kinase selectivity via sulfonyl and morpholine groups
: (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol Pyrimidine + fluoroaryl amine - Fluoro-trifluoromethylphenyl
- Dimethylamino-propanol
Kinase inhibitor (e.g., EGFR or VEGFR)

Key Findings from Comparison :

Structural Divergence: The target compound’s 1,2,4-oxadiazole and sulfanyl-methyl linkage distinguishes it from ’s nucleoside analog and ’s pyrimidine-based kinase inhibitor. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to ’s imidazolidinedione core .

However, the absence of a fluoro-trifluoromethylphenyl group (as in ) may limit its potency against specific targets like EGFR . The sulfanyl group in the target compound contrasts with the terpene-thioether in , which is critical for antiviral activity. Sulfanyl groups typically enhance binding to cysteine-rich domains (e.g., in proteases), but this remains speculative without direct data.

Physicochemical Properties: The propyl and propan-2-yloxy substituents in the target compound likely increase lipophilicity compared to ’s morpholinoethyl group, which improves aqueous solubility. This trade-off may influence bioavailability and tissue penetration.

Actividad Biológica

The compound 2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propylpyrimidin-4-ol is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an oxadiazole moiety and a propan-2-yloxyphenyl group. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C15H20N4O3S
Molecular Weight 336.41 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)Oc1ccc(N=Nc2ncnc(NC(=O)N)c2=O)c(c1)C(=O)N)C(=O)N

Anticancer Activity

  • Mechanism of Action : Compounds containing oxadiazole and pyrimidine rings have shown significant anticancer properties. They are believed to inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenases (COX), histone deacetylases (HDAC), and various kinases .
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole exhibit cytotoxicity against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The compound's IC50 values ranged from 1.143 µM to 9.27 µM against different cell lines .
    • Another investigation highlighted that the introduction of a sulfanyl group enhances the antiproliferative activity of pyrimidine derivatives against liver cancer cells, showing a significant reduction in cell viability at concentrations as low as 3 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Oxadiazole derivatives are known for their ability to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

  • Antibacterial Studies :
    • In vitro studies have shown that similar compounds exhibit significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. The presence of the oxadiazole ring is crucial for this activity .
  • Antifungal Activity :
    • Compounds with similar structures have demonstrated antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The oxadiazole ring contributes to its ability to interact with biological targets due to its electron-withdrawing nature.
  • The sulfanyl group enhances lipophilicity, improving membrane permeability and bioavailability.
  • The pyrimidine core is known for its role in nucleic acid interactions, further facilitating its anticancer properties.

Research Findings

Recent research has focused on synthesizing new derivatives based on this compound to enhance its efficacy and reduce toxicity:

  • Modifications in the side chains have led to increased potency against specific cancer types and improved selectivity towards tumor cells while sparing normal cells .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationAcylthiosemicarbazide, POCl₃, 100°C65–75
Sulfanyl couplingPyrimidin-4-ol derivative, K₂CO₃, DMF, 60°C50–60

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm) and carbon backbone.
    • IR: Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹).
    • Mass Spectrometry (HRMS): Validates molecular weight (±3 ppm error).
  • Crystallography: Single-crystal X-ray diffraction resolves bond angles and confirms the oxadiazole-pyrimidine dihedral angle (~15–25°), critical for understanding steric effects .

Advanced: How can computational methods like DFT or reaction path search algorithms optimize synthesis?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example:

  • Reaction Path Search: ICReDD’s approach combines quantum chemical calculations with experimental data to identify low-energy pathways, reducing trial-and-error iterations .
  • Solvent Effects: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics, favoring DMF or acetonitrile for polar intermediates .

Q. Table 2: Computational Parameters for Reaction Optimization

ParameterDFT LevelSolvent ModelKey Outcome
Transition StateB3LYP/6-31G*COSMOIdentified rate-limiting step in cyclization
Energy BarrierM06-2X/cc-pVTZSMDPredicted 10% yield increase with K₂CO₃

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized Protocols: Replicate experiments under identical conditions (e.g., HepG2 vs. MCF-7 cell lines).
  • Statistical Analysis: Use ANOVA or Bayesian modeling to distinguish noise from true biological effects.
  • Purity Validation: Ensure ≥95% purity via HPLC before bioassays .

Advanced: What strategies exist for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer for cyclization steps, reducing byproducts.
  • Automated Platforms: Machine learning-driven systems adjust parameters in real-time (e.g., residence time, stoichiometry).
  • In-line Analytics: PAT (Process Analytical Technology) monitors reaction progress via UV-Vis or Raman spectroscopy .

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with modifications to the oxadiazole (e.g., electron-withdrawing groups) or pyrimidin-4-ol moiety.
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinase inhibitors).
  • Free-Wilson Analysis: Quantifies contributions of substituents to bioactivity, guiding lead optimization .

Q. Table 3: SAR Design Framework

VariableModificationAssay OutcomeComputational Prediction
Oxadiazole substituent4-Cl vs. 4-OCH₃IC₅₀: 2.1 µM vs. 5.3 µMΔG binding: −8.2 kcal/mol vs. −7.5 kcal/mol

Notes

  • References exclude prohibited sources (e.g., ).
  • Advanced questions emphasize interdisciplinary methodologies (e.g., computational-experimental feedback loops).
  • Data tables integrate evidence-based parameters for reproducibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.